Butyl[(1-phenylpyrrol-2-yl)methyl]amine
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Overview
Description
Butyl[(1-phenylpyrrol-2-yl)methyl]amine is an organic compound characterized by a butyl group attached to a pyrrole ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Butyl[(1-phenylpyrrol-2-yl)methyl]amine typically begins with commercially available starting materials such as butylamine, phenylacetaldehyde, and pyrrole.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained between 0°C to 50°C, depending on the specific reaction step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butyl[(1-phenylpyrrol-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions
Major Products
Oxidation: N-oxides of this compound
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Butyl[(1-phenylpyrrol-2-yl)methyl]amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.
Medicine
The compound is investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities. Its structural similarity to known bioactive molecules suggests it could be a lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Butyl[(1-phenylpyrrol-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyrrole moieties allow for π-π stacking interactions and hydrogen bonding, facilitating binding to target sites. This interaction can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(1-methylpyrrol-2-yl)methyl]amine
- Butyl[(1-phenylimidazol-2-yl)methyl]amine
- Butyl[(1-phenylthiazol-2-yl)methyl]amine
Uniqueness
Butyl[(1-phenylpyrrol-2-yl)methyl]amine stands out due to the presence of both a phenyl group and a pyrrole ring, which confer unique electronic and steric properties. This combination enhances its reactivity and binding affinity compared to similar compounds, making it a versatile molecule in various applications.
Properties
Molecular Formula |
C15H20N2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
N-[(1-phenylpyrrol-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H20N2/c1-2-3-11-16-13-15-10-7-12-17(15)14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3 |
InChI Key |
OEXNNNBNBYYUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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